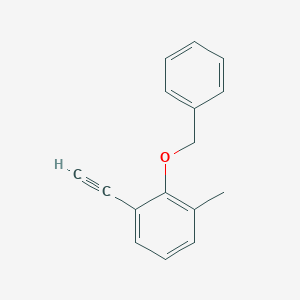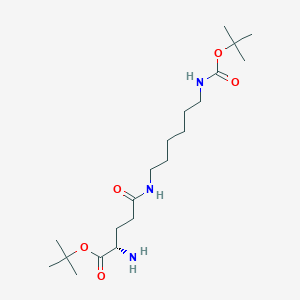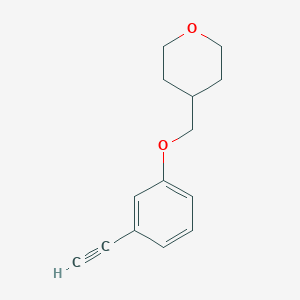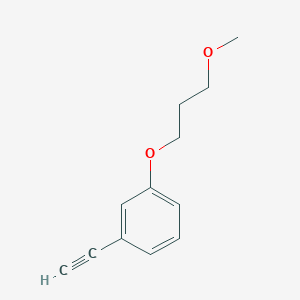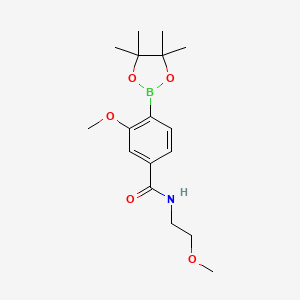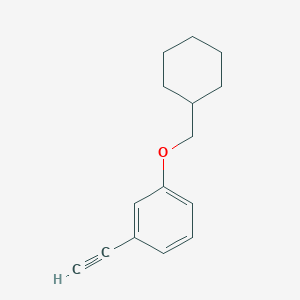
1-(Cyclohexylmethoxy)-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethoxy)-3-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclohexylmethoxy group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethoxy)-3-ethynylbenzene typically involves the following steps:
Formation of Cyclohexylmethanol: Cyclohexylmethanol can be synthesized by the reduction of cyclohexanone using sodium borohydride or lithium aluminum hydride.
Etherification: Cyclohexylmethanol is then reacted with 3-bromobenzene in the presence of a base such as potassium carbonate to form 1-(Cyclohexylmethoxy)benzene.
Sonogashira Coupling: The final step involves the Sonogashira coupling reaction between 1-(Cyclohexylmethoxy)benzene and ethynyl bromide in the presence of a palladium catalyst and copper(I) iodide to yield this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethoxy)-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of nitro or halogen-substituted benzene derivatives
Scientific Research Applications
1-(Cyclohexylmethoxy)-3-ethynylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmacology: Investigated for its potential biological activity and as a scaffold for drug development
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethoxy)-3-ethynylbenzene involves its interaction with specific molecular targets, depending on its application. For instance, in organic synthesis, it acts as a reactive intermediate, while in pharmacological studies, it may interact with cellular receptors or enzymes to exert its effects .
Comparison with Similar Compounds
1-(Cyclohexylmethoxy)benzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylbenzene: Lacks the cyclohexylmethoxy group, affecting its solubility and reactivity.
Uniqueness: 1-(Cyclohexylmethoxy)-3-ethynylbenzene is unique due to the presence of both cyclohexylmethoxy and ethynyl groups, which confer distinct chemical and physical properties, making it versatile for various applications .
Properties
IUPAC Name |
1-(cyclohexylmethoxy)-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,6,9-11,14H,3-5,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLWXWAIUWIIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
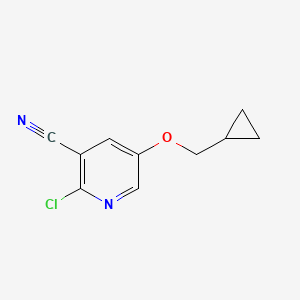
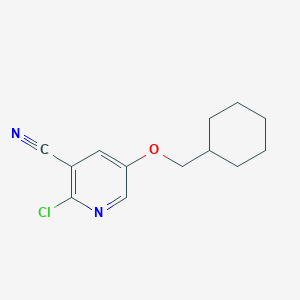
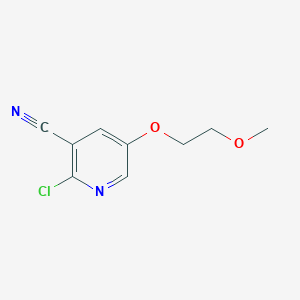

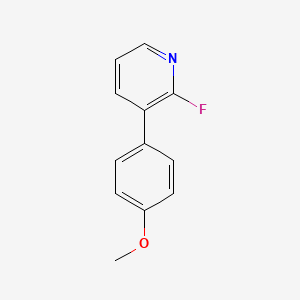
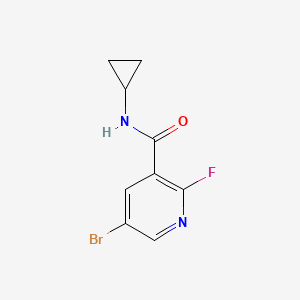
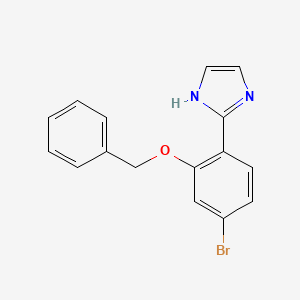
![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8167602.png)
